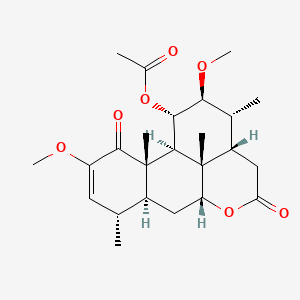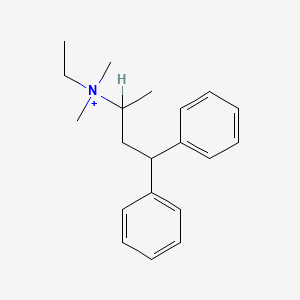
Emepronium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of emepronium bromide involves the quaternization of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine with methyl bromide. The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound bromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Emepronium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
The synthesis of this compound bromide involves reagents such as N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine and methyl bromide. The reaction conditions typically include refluxing in an organic solvent like acetone or ethanol .
Major Products Formed
The major product formed from the synthesis of this compound bromide is the quaternary ammonium salt, which is the active pharmaceutical ingredient used in medications .
Scientific Research Applications
Emepronium bromide has been extensively studied for its applications in various fields:
Mechanism of Action
Emepronium bromide exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the bladder. This inhibition reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence and overactive bladder . The molecular targets involved are primarily the muscarinic receptors, which play a crucial role in bladder muscle regulation .
Comparison with Similar Compounds
Similar Compounds
Flavoxate: Another anticholinergic drug used to treat urinary incontinence.
Oxybutynin: A widely used anticholinergic agent for overactive bladder.
Tolterodine: Another anticholinergic drug used for urinary incontinence.
Uniqueness of Emepronium Bromide
This compound bromide is unique due to its specific action on bladder muscarinic receptors and its relatively low systemic absorption, which minimizes side effects compared to other anticholinergic agents .
Properties
CAS No. |
27892-33-7 |
|---|---|
Molecular Formula |
C20H28N+ |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1 |
InChI Key |
JEJBJBKVPOWOQK-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
| 27892-33-7 | |
Related CAS |
3614-30-0 (bromide) |
Synonyms |
Bromide, Emepronium Cetiprin Emepronium Emepronium Bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


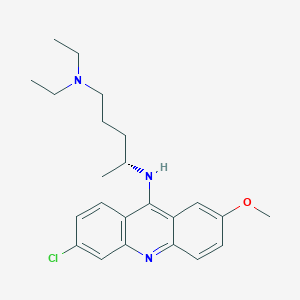

![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)

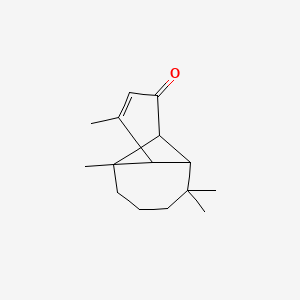
![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)

![2-[[(1,3-Benzodioxol-5-ylamino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1206237.png)
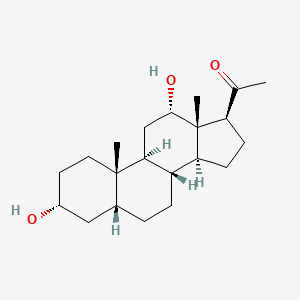
![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)
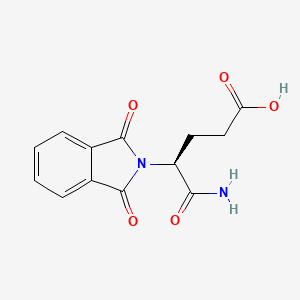
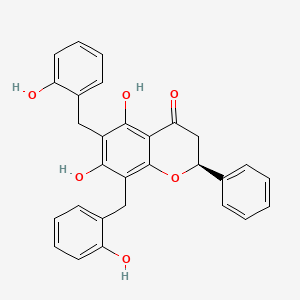
![N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA](/img/structure/B1206244.png)
